1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

Overview

Description

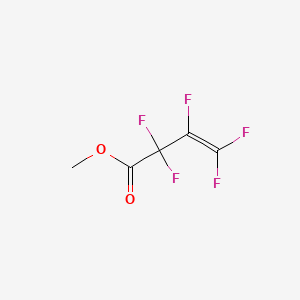

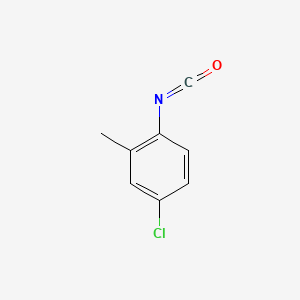

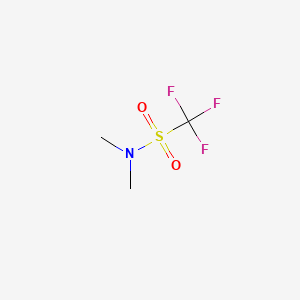

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula C3H6F3NO2S . It has a molecular weight of 177.15 . It is used as a highly flame-resistant solvent in electrochemical cells, batteries, and capacitors .

Molecular Structure Analysis

The InChI code of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide is 1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 . The InChI key is GSIWUFBWQIELGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide has a density of 1.443g/cm3 . It has a boiling point of 116.9ºC at 760mmHg . The flash point is 24.5ºC .Scientific Research Applications

Structural Analysis and Molecular Behavior

- Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide exhibits unique conformations and self-association in solution, with cyclic dimers forming in inert solvents and chain associates via hydrogen bonding in crystals. This demonstrates the compound's potential in understanding molecular interactions and designing new materials (Sterkhova, Moskalik & Shainyan, 2014).

Synthesis and Catalysis

- Trifluoromethanesulfonic acid, a closely related compound, catalyzes cyclisations of homoallylic sulfonamides to form pyrrolidines and other polycyclic systems. This highlights its role in the efficient formation of complex organic structures (Haskins & Knight, 2002).

Chemical Reactions and Organic Synthesis

- In an oxidative system, trifluoromethanesulfonamide interacts with certain dienes leading to the formation of unique heterocyclic structures. This indicates its utility in novel organic synthesis pathways (Moskalik et al., 2014).

- Triflamides, including N-trifluoromethanesulfonyl derivatives, are significant in organic chemistry for their NH-acidity and specific chemical properties, enhancing their use in various organic reactions (Moskalik & Astakhova, 2022).

Molecular Structure and Properties

- Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide has contributed to understanding molecular structures and proton-donating abilities, crucial for designing molecules with specific chemical properties (Oznobikhina et al., 2009).

Specialized Chemical Applications

- Trifluoromethanesulfonamide's addition to cycloalkadienes showcases its regio- and stereoselective capabilities, useful in synthesizing specific organic compounds (Moskalik et al., 2013).

- N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide, synthesized from trifluoromethanesulfonamide, serves as an effective trifluoromethylating agent, useful in various organic syntheses (Umemoto & Ando, 1986).

Analytical and Separation Techniques

- A novel triflate ionic liquid stationary phase, derived from trifluoromethylsulfonate, has been used in gas chromatography, demonstrating its utility in analytical separations (Reid et al., 2008).

Safety And Hazards

This compound is associated with several hazards. The GHS pictograms include GHS02, GHS05, and GHS07 . The hazard statements are H302-H314-H226, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is flammable . Precautionary statements include P501-P270-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P403+P235-P405 .

properties

IUPAC Name |

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIWUFBWQIELGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182325 | |

| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide | |

CAS RN |

28048-17-1 | |

| Record name | AI 3-10742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltrifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.